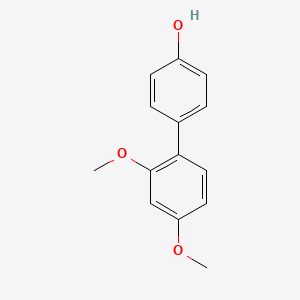
4-(2,4-Dimethoxyphenyl)phenol
Vue d'ensemble
Description
“4-(2,4-Dimethoxyphenyl)phenol” is an organic compound that belongs to the class of phenols . Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with two methoxy groups and one hydroxyl group attached to the benzene ring . The exact 3D structure is not available in the search results.Chemical Reactions Analysis
Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenol is a strongly activating, ortho- and para-directing substituent in these reactions .Applications De Recherche Scientifique
Antioxidant Activities and Enzyme Inhibition
- Phenol derivatives, including those related to 4-(2,4-Dimethoxyphenyl)phenol, demonstrate significant antioxidant properties. These compounds have been synthesized and their antioxidant activities evaluated, showcasing their potential in combating oxidative stress. Some phenol compounds have been identified as effective inhibitors for enzymes like AChE, hCA I, hCA II, and BChE (Artunç et al., 2020).
Photosensitized Oxidation and Environmental Implications
- The role of phenolic compounds in photosensitized oxidation processes, particularly in the context of environmental pollution, has been explored. Research shows that under certain conditions, compounds like this compound may undergo transformations that are relevant to environmental chemistry (Plimmer & Klingebiel, 1971).
Biodegradation and Environmental Safety
- Studies have investigated the biodegradation kinetics of substituted phenolics, including compounds similar to this compound. Understanding the biodegradation pathways of these compounds is crucial for assessing their impact on environmental health and safety (Brown, Grady, & Tabak, 1990).
Analytical Methods for Phenolic Compounds
- Analytical methodologies for the determination of phenolic compounds in various matrices, such as soil and water samples, have been developed. This research is essential for monitoring and controlling the presence of phenolic pollutants in the environment (Alonso et al., 1998).
Role in Agrobacterium Gene Transfer
- Research has explored the effects of phenolic compounds on Agrobacterium virulence gene induction and gene transfer. These studies provide insights into the molecular interactions and mechanisms that enable phenolic compounds, including this compound, to influence genetic transformation processes in plants (Joubert et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that 4-(2,4-Dimethoxyphenyl)phenol may interact with a variety of cellular targets, potentially influencing a range of biological processes.
Mode of Action
One study found that a compound with a similar structure, 2-(2-amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, acts as an inhibitor of aurora kinase a (aurka), a protein involved in cell cycle regulation . This suggests that this compound may also interact with kinases or other proteins involved in cell cycle control.
Biochemical Pathways
Phenolic compounds are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
A study on pterostilbene, a dimethylether analog of resveratrol, found that it has approximately 80% bioavailability when administered orally . Given the structural similarities between these compounds, it is possible that this compound may have similar ADME properties.
Result of Action
A compound with a similar structure, 2-(2-amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, was found to inhibit aurka activity, cause accumulation of cells in the g2/m phase of the cell cycle, and trigger caspase-mediated apoptotic cell death . This suggests that this compound may have similar effects.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-7-8-13(14(9-12)17-2)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRVKFFOMMMQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661246 | |
| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119454-89-5 | |
| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3059596.png)
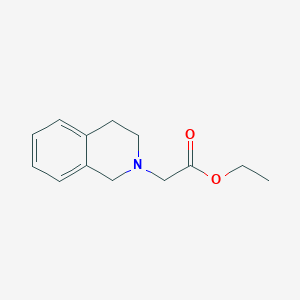

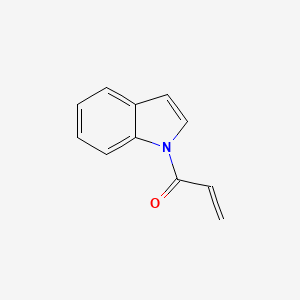

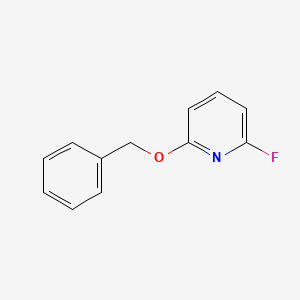
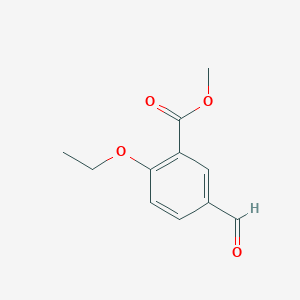
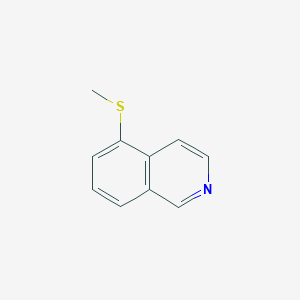
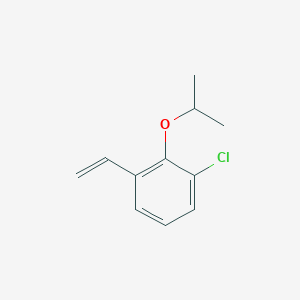
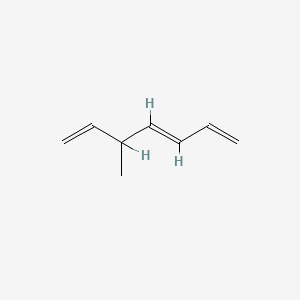
![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde](/img/structure/B3059612.png)


